molecular formula C12H13ClN2O B3261360 2-Chloro-8-isopropyl-7-methoxyquinazoline CAS No. 342801-20-1

2-Chloro-8-isopropyl-7-methoxyquinazoline

Cat. No. B3261360
M. Wt: 236.7 g/mol
InChI Key: ISGQKGFCFZFYTD-UHFFFAOYSA-N
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Patent
US06982260B1

Procedure details

7-Methoxy-8-(2-propyl)quinazol-2(1H)-one (1.2 g) was dissolved in 25 mL of phosphorus oxychloride, and the resulting reaction mixture was heated at 110° C. for 2 hours. Excess POCl3 was removed under reduced pressure. To the residue ice-cold water was added, and the product was extracted with ethyl acetate (3×50 mL). The combined organic extract was washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the title compound. This was purified on a column of silica gel (Hexane:Ethyl acetate), off-white solid, (780 mg, 60%), mp 135–137° C.; 1H NMR (CDCl3): δ 1.41 (d, 6H, 2×CH3), 4.02 (s, 3H, OCH3), 4.33 (m, 1H, CH), 7.38 (d, 1H, Ar-H, J=9 Hz), 7.8 (d, 1H, Ar-H, J=9 Hz), 9.1 (s, 1H, Ar-H).
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:12]([CH:13]([CH3:15])[CH3:14])=[C:11]2[C:6]([CH:7]=[N:8][C:9](=O)[NH:10]2)=[CH:5][CH:4]=1.P(Cl)(Cl)([Cl:19])=O>>[Cl:19][C:9]1[N:8]=[CH:7][C:6]2[C:11](=[C:12]([CH:13]([CH3:15])[CH3:14])[C:3]([O:2][CH3:1])=[CH:4][CH:5]=2)[N:10]=1

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
COC1=CC=C2C=NC(NC2=C1C(C)C)=O
Name
Quantity
25 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resulting reaction mixture
CUSTOM
Type
CUSTOM
Details
Excess POCl3 was removed under reduced pressure
ADDITION
Type
ADDITION
Details
To the residue ice-cold water was added
EXTRACTION
Type
EXTRACTION
Details
the product was extracted with ethyl acetate (3×50 mL)
EXTRACTION
Type
EXTRACTION
Details
The combined organic extract
WASH
Type
WASH
Details
was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC2=C(C(=CC=C2C=N1)OC)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.